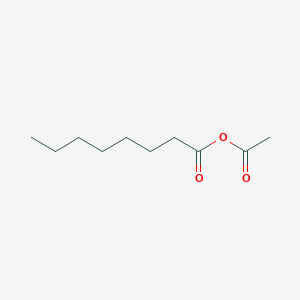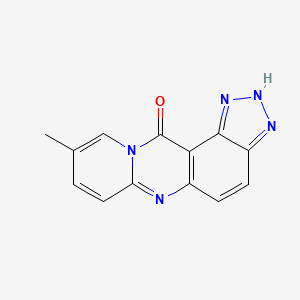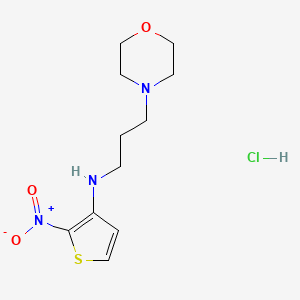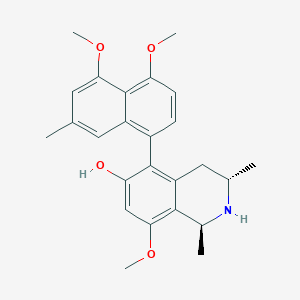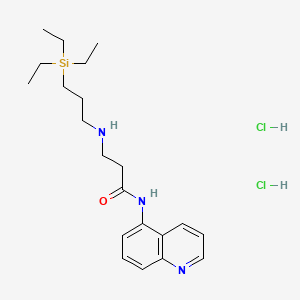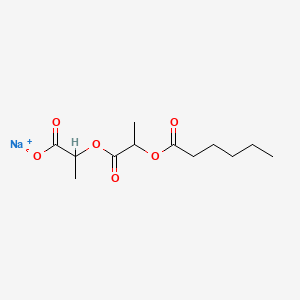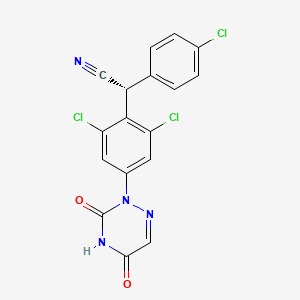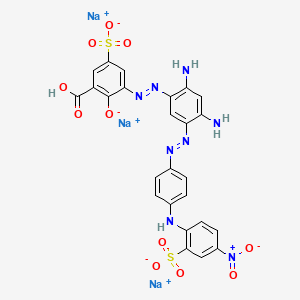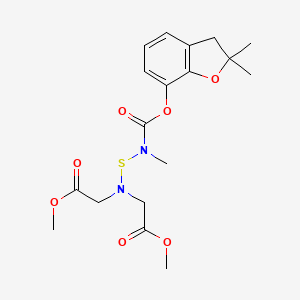
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . It is known for its unique structure, which includes both carbonyl and thiocarbonyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester typically involves the reaction of thioimidodicarbonic acid with methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the acid react with methanol to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), O1,O3-dimethyl ester
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), O3-ethyl O1-methyl ester
- Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dibutyl ester
Uniqueness
Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), dimethyl ester is unique due to its specific esterification pattern and the presence of both carbonyl and thiocarbonyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
39142-28-4 |
|---|---|
Formule moléculaire |
C4H7NO3S |
Poids moléculaire |
149.17 g/mol |
Nom IUPAC |
methyl N-methoxycarbothioylcarbamate |
InChI |
InChI=1S/C4H7NO3S/c1-7-3(6)5-4(9)8-2/h1-2H3,(H,5,6,9) |
Clé InChI |
LMKUSACNHXQRHT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
